molecular formula C7H6ClN5 B344529 5-(5-chloro-2-pyridinyl)-1H-1,2,4-triazol-3-amine CAS No. 168893-69-4

5-(5-chloro-2-pyridinyl)-1H-1,2,4-triazol-3-amine

Cat. No.: B344529
CAS No.: 168893-69-4
M. Wt: 195.61g/mol
InChI Key: DACLQJIAJKLAIQ-UHFFFAOYSA-N
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Description

5-(5-chloro-2-pyridinyl)-1H-1,2,4-triazol-3-amine is a heterocyclic compound that features a pyridine ring substituted with a chlorine atom and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-chloro-2-pyridinyl)-1H-1,2,4-triazol-3-amine typically involves the chlorination of 2-aminopyridine to produce 2-amino-5-chloropyridine . This intermediate is then reacted with hydrazine derivatives under specific conditions to form the triazole ring. The reaction conditions often involve the use of solvents such as ethanol or acetic acid and may require heating to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The use of cost-effective reagents and solvents, as well as efficient purification techniques, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-(5-chloro-2-pyridinyl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: The triazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and alcohols for substitution reactions.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate for oxidation reactions.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.

Scientific Research Applications

5-(5-chloro-2-pyridinyl)-1H-1,2,4-triazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(5-chloro-2-pyridinyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a pyridine ring and a triazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in medicinal chemistry, materials science, and industrial chemistry.

Properties

IUPAC Name

5-(5-chloropyridin-2-yl)-1H-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN5/c8-4-1-2-5(10-3-4)6-11-7(9)13-12-6/h1-3H,(H3,9,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DACLQJIAJKLAIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)C2=NC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The synthesis method of Example 7-(2) was applied. The compound (3.94 g) obtained in (3) above, a 5M sodium methoxide-methanol solution (17 ml), methanol (20 ml) and aminoguanidine hydrochloride (9.39 g) were used as reagents. The mixture was stirred with refluxing for 18 hours and methanol was distilled away under reduced pressure. Water was added to the residue and the aqueous layer was adjusted to pH 3-4 with 3N hydrochloric acid to give 3.40 g of a pale-yellow solid that precipitated (yield 82%).
[Compound]
Name
compound
Quantity
3.94 g
Type
reactant
Reaction Step One
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium methoxide methanol
Quantity
17 mL
Type
reactant
Reaction Step Two
Name
aminoguanidine hydrochloride
Quantity
9.39 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
82%

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